7-Hydroxy-3-(2-methylbut-3-en-2-yl)chromen-2-one
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Overview
Description
7-Hydroxy-3-(2-methylbut-3-en-2-yl)chromen-2-one is a hydroxycoumarin derivative. Coumarins are a class of organic compounds known for their diverse biological activities and are commonly found in plants. This particular compound is characterized by its unique structure, which includes a hydroxy group at the 7th position and a 2-methylbut-3-en-2-yl group at the 3rd position on the chromen-2-one backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(2-methylbut-3-en-2-yl)chromen-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the use of 7-hydroxycoumarin as a starting material, which undergoes alkylation with 2-methylbut-3-en-2-yl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as distillation and recrystallization are employed to purify the final product .
Types of Reactions:
Oxidation: The hydroxy group at the 7th position can undergo oxidation to form a ketone.
Reduction: The double bonds in the 2-methylbut-3-en-2-yl group can be reduced to single bonds.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 7-oxo-3-(2-methylbut-3-en-2-yl)chromen-2-one.
Reduction: Formation of 7-hydroxy-3-(2-methylbutyl)chromen-2-one.
Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and fragrances due to its aromatic properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(2-methylbut-3-en-2-yl)chromen-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chromen-2-one backbone can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 7-Hydroxy-3-(1,1-dimethylprop-2-enyl)coumarin
- 9-(3-methylbut-2-enyloxy)-7H-furo[3,2-g]chromen-7-one
- 4-methoxy-9-(2-methylbut-3-en-2-yl)-7H-furo[3,2-g]chromen-7-one
Comparison: Compared to these similar compounds, 7-Hydroxy-3-(2-methylbut-3-en-2-yl)chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the hydroxy group at the 7th position enhances its ability to form hydrogen bonds, potentially increasing its biological activity .
Properties
CAS No. |
56881-08-4 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
7-hydroxy-3-(2-methylbut-3-en-2-yl)chromen-2-one |
InChI |
InChI=1S/C14H14O3/c1-4-14(2,3)11-7-9-5-6-10(15)8-12(9)17-13(11)16/h4-8,15H,1H2,2-3H3 |
InChI Key |
MZBAWTYBJIIUQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C1=CC2=C(C=C(C=C2)O)OC1=O |
Origin of Product |
United States |
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